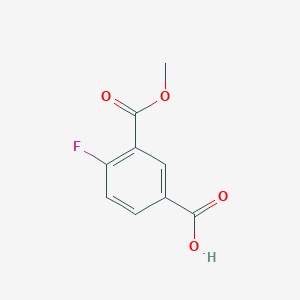

4-Fluoro-3-(methoxycarbonyl)benzoic acid

Description

Properties

IUPAC Name |

4-fluoro-3-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYQMVUCWQQIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41684-09-7 | |

| Record name | 4-fluoro-3-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 3 Methoxycarbonyl Benzoic Acid

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, often by functionalizing a closely related precursor.

Esterification Reactions for Carboxylic Acid Functionalization

One of the most straightforward methods for synthesizing 4-Fluoro-3-(methoxycarbonyl)benzoic acid is through the selective esterification of a dicarboxylic acid precursor. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a commonly employed technique. masterorganicchemistry.commasterorganicchemistry.com In this context, 4-Fluoro-1,3-benzenedicarboxylic acid (also known as 4-fluoroisophthalic acid) serves as an ideal starting material. cas.org

The reaction involves treating 4-fluoro-1,3-benzenedicarboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The key to this synthesis is achieving regioselectivity, meaning the esterification should preferentially occur at the carboxylic acid group at the 3-position. The electronic effects of the fluorine atom at the 4-position can influence the reactivity of the two carboxylic acid groups, potentially allowing for selective mono-esterification under controlled conditions. The reaction is an equilibrium process, and using a large excess of methanol can help drive the reaction towards the formation of the desired mono-ester product. masterorganicchemistry.com

Table 1: Fischer Esterification for this compound

| Starting Material | Reagents | Key Conditions | Product |

| 4-Fluoro-1,3-benzenedicarboxylic acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux, controlled stoichiometry | This compound |

Regioselective Introduction of Fluorine and Methoxycarbonyl Moieties

Synthesizing this compound can also be approached by introducing the functional groups onto a simpler aromatic ring in a regioselective manner. This strategy requires careful consideration of the directing effects of the substituents. For instance, starting with 3-methoxycarbonylbenzoic acid, a direct fluorination reaction could be envisioned. However, achieving the desired regioselectivity at the 4-position can be challenging due to the directing effects of the existing methoxycarbonyl and carboxylic acid groups.

Advanced fluorination techniques might be necessary to control the position of the incoming fluorine atom. While specific examples for the direct synthesis of the title compound via this method are not prevalent in the provided search results, the principles of electrophilic aromatic substitution are central to this approach. The development of regioselective fluorination methods is an active area of research in organic chemistry. rsc.org

Multi-Step Synthesis from Precursor Molecules

Multi-step syntheses provide greater flexibility and control in constructing complex molecules like this compound, especially when direct approaches are not feasible or result in low yields.

Derivatization from Related Halogenated Aromatic Precursors

A common and effective strategy involves the use of halogenated precursors, which can be readily transformed into the desired functional groups. For example, a synthetic route could commence with a precursor such as 3-bromo-4-fluorobenzoic acid. This compound can be synthesized by reacting fluorobenzene (B45895) with acetyl chloride in the presence of aluminum chloride, followed by bromination and subsequent oxidation with a hypochlorite (B82951) solution. google.com

Once 3-bromo-4-fluorobenzoic acid is obtained, the bromine atom can be converted to the methoxycarbonyl group. This transformation can be achieved through various methods, such as palladium-catalyzed carbonylation in the presence of methanol. This reaction involves the use of carbon monoxide and a palladium catalyst to introduce the carbonyl group, which is then trapped by methanol to form the methyl ester.

Table 2: Multi-Step Synthesis via Halogenated Precursor

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Bromo-4-fluorobenzoic acid | Methanol, Acid Catalyst | 3-Bromo-4-fluorobenzoic acid methyl ester |

| 2 | 3-Bromo-4-fluorobenzoic acid methyl ester | CO, Methanol, Palladium Catalyst | This compound |

Strategic Manipulation of Aromatic Substitution Patterns in Synthetic Pathways

The synthesis of polysubstituted aromatic compounds like this compound often requires a strategic approach to control the substitution pattern. This involves leveraging the directing effects of existing functional groups to introduce new substituents at the desired positions.

For instance, a synthesis could begin with a molecule where the substitution pattern is established early on. A plausible route could start from m-fluoroaniline. google.com The amino group can be protected, followed by the introduction of other functional groups. The strategic sequence of reactions, such as formylation, oxidation, and functional group interconversion, allows for the precise construction of the target molecule. While a specific patent describes the synthesis of 4-amino-2-fluorobenzoic acid from m-fluoroaniline, the principles of manipulating substitution patterns are directly applicable. google.com The amino group, after serving its directing role, could potentially be converted into a carboxylic acid or another desired group through a series of transformations.

Spectroscopic and Structural Characterization of 4 Fluoro 3 Methoxycarbonyl Benzoic Acid

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The FTIR spectrum of 4-Fluoro-3-(methoxycarbonyl)benzoic acid is expected to show several key absorption bands corresponding to its functional groups. The carboxylic acid group is typically identified by a very broad O-H stretching band and a strong carbonyl (C=O) stretching band. The ester group also presents a distinct carbonyl stretch, usually at a slightly higher frequency than the acid's carbonyl. The aromatic ring and the carbon-fluorine bond also have characteristic absorptions.

Key predicted vibrational frequencies are detailed in the table below. For comparison, the characteristic C=O stretching vibration of the carboxylic acid in benzoic acid is observed around 1677 cm⁻¹. researchgate.net

Table 1: Predicted FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Aromatic | C-H Stretch | 3000-3100 | Medium |

| Methyl Ester | C-H Stretch | 2850-2960 | Medium |

| Ester | C=O Stretch | 1720-1740 | Strong |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong |

| Aromatic | C=C Stretch | 1450-1600 | Medium-Weak |

| Ester / Acid | C-O Stretch | 1100-1300 | Strong |

| Aryl-Fluoride | C-F Stretch | 1100-1250 | Strong |

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations, such as the aromatic ring breathing mode, often produce strong Raman signals. The spectrum of this compound would be expected to prominently feature the symmetric vibrations of the benzene (B151609) ring. The carbonyl groups of the ester and carboxylic acid will also be Raman active, though typically weaker than in the IR spectrum. The C-F bond also has a characteristic Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei like ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, five distinct signals are predicted.

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift (typically >10 ppm) due to strong deshielding and hydrogen bonding.

Aromatic Protons (Ar-H): The three protons on the benzene ring are in unique chemical environments and will show complex splitting patterns due to coupling with each other and with the fluorine atom.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet | 1H |

| Ar-H (ortho to -COOH) | ~8.2-8.4 | Doublet of Doublets (dd) | 1H |

| Ar-H (ortho to -F) | ~8.0-8.2 | Doublet of Doublets (dd) | 1H |

| Ar-H (ortho to -COOCH₃ & -F) | ~7.2-7.4 | Triplet (t) or Doublet of Doublets (dd) | 1H |

| -OCH₃ | ~3.9 | Singlet (s) | 3H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound is expected to show nine distinct signals, as all carbons are in unique environments. The carbon atom bonded to the fluorine will appear as a doublet due to one-bond C-F coupling, and adjacent carbons will show smaller couplings. The carbonyl carbons of the acid and ester will appear significantly downfield. For reference, the carboxylic acid carbon in benzoic acid appears around 172 ppm. docbrown.info

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| Carboxylic Acid (-C OOH) | 165-170 | Small or none |

| Ester (-C OOCH₃) | 164-168 | Small or none |

| Aromatic (C -F) | 160-165 | Large ¹JCF (~250 Hz) |

| Aromatic (C -COOH) | 132-136 | Small ³JCF |

| Aromatic (C -COOCH₃) | 128-132 | Small ²JCF |

| Aromatic (C -H) | 115-135 | Various ²⁻⁴JCF |

| Aromatic (C -H) | 115-135 | Various ²⁻⁴JCF |

| Aromatic (C -H) | 115-135 | Various ²⁻⁴JCF |

| Methyl (-OC H₃) | 52-55 | None |

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. Since there is only one fluorine atom in the molecule, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal provides confirmation of the fluoro-substituent on the aromatic ring. For aryl fluorides, the chemical shift typically falls within the range of -100 to -140 ppm relative to a CFCl₃ standard. The signal may appear as a multiplet due to coupling with the nearby aromatic protons.

Reactivity and Reaction Mechanisms of 4 Fluoro 3 Methoxycarbonyl Benzoic Acid

Intramolecular Reactivity of Constituent Functional Groups

The presence of three distinct functional moieties—carboxylic acid, ester, and an activated aryl fluoride (B91410)—imparts a versatile yet complex reactive profile to 4-Fluoro-3-(methoxycarbonyl)benzoic acid. The reactivity of each group can be addressed selectively under appropriate conditions.

Carboxylic Acid Moiety Transformations (e.g., Acyl Halide, Anhydride, Ester, Amide Formation)

The carboxylic acid group is a primary site for a variety of chemical transformations, enabling the synthesis of numerous derivatives.

Acyl Halide Formation: The carboxylic acid can be readily converted into a more reactive acyl halide. A common method involves treatment with thionyl chloride (SOCl₂), often in an inert solvent, to yield the corresponding acyl chloride. This transformation proceeds via a chlorosulfite intermediate. This highly reactive acyl chloride serves as a key intermediate for synthesizing other carboxylic acid derivatives.

Anhydride Formation: Symmetrical or mixed anhydrides can be synthesized from this compound. A common route involves the reaction of the corresponding acyl chloride with the sodium salt of the carboxylic acid or by treating the acyl chloride with another carboxylic acid in the presence of a non-nucleophilic base like pyridine.

Ester Formation: The carboxylic acid can be esterified through various methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol (e.g., ethanol, propanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or a heterogeneous catalyst. rsc.orgresearchgate.net This reaction is an equilibrium process, and conditions are often manipulated (e.g., removal of water) to drive it toward the product.

Amide Formation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. The direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. More commonly, the carboxylic acid is first activated. This can be achieved by converting it to an acyl chloride or by using coupling reagents (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) which facilitate the reaction under milder conditions. acs.orgsciepub.comresearchgate.net Boric acid has also been shown to catalyze the direct amidation of benzoic acids. sciepub.com

Table 1: Representative Transformations of the Carboxylic Acid Moiety

| Transformation | Reagents & Conditions | Product Type |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), reflux | 4-Fluoro-3-(methoxycarbonyl)benzoyl chloride |

| Esterification (Fischer) | Alcohol (R'-OH), cat. H₂SO₄, heat | 4-Fluoro-3-(methoxycarbonyl)benzoate ester |

| Amide Formation (via activation) | 1. SOCl₂ 2. Amine (R'R''NH) | N,N-Disubstituted-4-fluoro-3-(methoxycarbonyl)benzamide |

| Amide Formation (direct catalysis) | Amine (R'R''NH), Boric acid, heat | N-Substituted-4-fluoro-3-(methoxycarbonyl)benzamide |

Methoxycarbonyl Group Modifications (e.g., Saponification, Transesterification)

The methoxycarbonyl (ester) group also exhibits characteristic reactivity, which can be exploited for further molecular modification.

Saponification: The methyl ester can be hydrolyzed back to a carboxylic acid under basic conditions, a process known as saponification. This reaction is typically carried out by heating the compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemicalbook.com The reaction yields the corresponding carboxylate salt, which upon acidification, gives the dicarboxylic acid, 4-fluoro-1,2-benzenedicarboxylic acid.

Transesterification: The methoxycarbonyl group can be converted to a different ester through transesterification. This process involves reacting the methyl ester with another alcohol, typically in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

Aromatic Ring Reactivity Patterns (e.g., Nucleophilic Aromatic Substitution, Friedel-Crafts Acylation, Electrophilic Substitution)

The reactivity of the benzene (B151609) ring is strongly influenced by the electronic effects of its substituents. The fluoro group is an ortho, para-director, while the carboxylic acid and methoxycarbonyl groups are meta-directors. All three groups are deactivating towards electrophilic aromatic substitution due to their electron-withdrawing nature.

Nucleophilic Aromatic Substitution (SNAr): The presence of two strong electron-withdrawing groups (–COOH and –COOCH₃) ortho and para to the fluorine atom makes the ring electron-deficient and activates the fluorine for nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com Strong nucleophiles can displace the fluoride ion. This reaction is a key pathway for introducing a variety of substituents at the C-4 position. wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism. masterorganicchemistry.com

Friedel-Crafts Acylation: Due to the strong deactivating effect of the carboxyl and methoxycarbonyl groups, Friedel-Crafts acylation is generally difficult on this substrate. alexandonian.comorganic-chemistry.org The reaction requires a Lewis acid catalyst (e.g., AlCl₃) and an acyl chloride or anhydride. If a reaction were to occur, the incoming acyl group would be directed to the position meta to the carbonyl groups (C-5), which is also ortho to the fluorine atom. However, the deactivation of the ring makes such reactions challenging. alexandonian.comorganic-chemistry.org

Electrophilic Substitution: Other electrophilic aromatic substitution reactions, such as nitration or halogenation, are also disfavored due to the deactivated nature of the ring. The directing effects of the substituents are in opposition: the fluoro group directs ortho/para (to C-3 and C-5), while the carbonyl groups direct meta (to C-5). The C-5 position is the only position activated by the fluoro group (ortho) and directed by the carbonyl groups (meta). Therefore, any potential electrophilic substitution would be strongly favored at the C-5 position, although harsh reaction conditions would likely be required. quora.com

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms provides insight into the formation of intermediates and the factors controlling reaction outcomes.

Reaction Pathways and Transient Intermediates

Nucleophilic Aromatic Substitution (SNAr): The mechanism for SNAr involves a two-step process. First, the nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this complex is delocalized onto the electron-withdrawing carboxyl and methoxycarbonyl groups, which stabilizes the intermediate. In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org While the addition-elimination pathway is widely accepted, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism without a discrete intermediate. nih.gov

Electrophilic Aromatic Substitution (EAS): In a hypothetical EAS reaction, the electrophile would first be activated by the catalyst (e.g., formation of an acylium ion in Friedel-Crafts acylation). alexandonian.comnih.gov This electrophile then attacks the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge of this intermediate is destabilized by the electron-withdrawing substituents. Finally, a proton is lost from the carbon atom that was attacked, restoring aromaticity and yielding the substituted product.

Carboxyl Group Reactions: Transformations at the carboxylic acid group, such as esterification and amide formation, typically proceed through a tetrahedral intermediate. In acid-catalyzed esterification, the carbonyl oxygen is first protonated, activating the carbonyl carbon for nucleophilic attack by the alcohol. This forms a tetrahedral intermediate, which then eliminates a molecule of water to form the ester.

Derivatization Strategies for Synthetic Diversification

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse array of derivatives. The presence of the carboxylic acid, the methoxycarbonyl group, and the activated aromatic ring allows for a variety of transformations, making it a valuable building block in synthetic organic chemistry.

The carboxylic acid moiety of this compound is a prime site for derivatization. A common and synthetically useful transformation is its conversion to acyl hydrazides. This is typically achieved by a two-step process. First, the carboxylic acid is activated, often by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield the corresponding 4-fluoro-3-(methoxycarbonyl)benzoyl hydrazide.

These hydrazides are stable intermediates and serve as versatile precursors for the synthesis of various heterocyclic compounds, most notably 1,3,4-oxadiazoles. The cyclization of acyl hydrazides into 1,3,4-oxadiazoles can be accomplished through several methods. A common approach involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). Alternatively, reaction with orthoesters provides a pathway to 2,5-disubstituted 1,3,4-oxadiazoles. Another strategy involves the oxidative cyclization of acylhydrazones, which are formed by the condensation of the hydrazide with an aldehyde. Reagents like iodine in the presence of a base can facilitate this transformation.

The general synthetic scheme for the formation of hydrazides and their subsequent cyclization to 1,3,4-oxadiazoles is presented below:

| Step | Reactants | Reagents | Product |

| 1. Acid Activation | This compound | SOCl₂ or (COCl)₂ | 4-Fluoro-3-(methoxycarbonyl)benzoyl chloride |

| 2. Hydrazide Formation | 4-Fluoro-3-(methoxycarbonyl)benzoyl chloride | N₂H₄·H₂O | 4-Fluoro-3-(methoxycarbonyl)benzoyl hydrazide |

| 3. Cyclization | 4-Fluoro-3-(methoxycarbonyl)benzoyl hydrazide + R'COOH | POCl₃ | 2-R'-5-(4-fluoro-3-methoxycarbonylphenyl)-1,3,4-oxadiazole |

The methoxycarbonyl (ester) group provides another handle for synthetic diversification. It can be selectively transformed into other functional groups, often in the presence of the carboxylic acid moiety.

One key transformation is the selective reduction of the ester to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the carboxylic acid and the ester, more selective reagents can be employed. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are known to preferentially reduce carboxylic acids over esters. Conversely, reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards esters under standard conditions but can be modified to achieve this reduction. For instance, the use of sodium borohydride in combination with a Lewis acid or in specific solvent systems can facilitate the selective reduction of the ester to the corresponding benzyl (B1604629) alcohol, yielding 2-fluoro-5-(hydroxymethyl)benzoic acid.

Another important transformation is the hydrolysis of the methoxycarbonyl group to a second carboxylic acid function, yielding 4-fluoroisophthalic acid. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup.

Furthermore, the methoxycarbonyl group can undergo amination to form an amide. Direct amidation of unactivated esters with amines can be challenging but can be achieved using catalysts such as lanthanum(III) triflate or nickel-based systems. These methods allow for the formation of N-substituted amides from this compound.

| Transformation | Reagent/Conditions | Product Functional Group |

| Selective Reduction | NaBH₄ / Lewis Acid | Primary Alcohol |

| Hydrolysis | NaOH (aq), then H₃O⁺ | Carboxylic Acid |

| Amidation | Amine / Catalyst (e.g., La(OTf)₃) | Amide |

The aromatic ring of this compound is substituted with both an activating (fluoro) and a deactivating (carboxyl and methoxycarbonyl) group. The directing effects of these substituents play a crucial role in the regioselectivity of further electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, while the carboxyl and methoxycarbonyl groups are meta-directors. numberanalytics.comlibretexts.org In this specific substitution pattern, the positions open for substitution are C-2, C-5, and C-6 relative to the carboxylic acid at C-1. The interplay of these directing effects will determine the outcome of reactions such as nitration and halogenation. The carboxyl and methoxycarbonyl groups are deactivating, which may necessitate harsher reaction conditions for electrophilic substitutions. numberanalytics.com

Halogenation , such as bromination, can introduce an additional halogen atom onto the ring. The position of substitution will be influenced by the existing substituents. Given the directing effects, the incoming electrophile would likely be directed to the positions ortho or para to the fluorine and meta to the carbonyl groups.

Nitration of the aromatic ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The nitro group, a strong deactivating group, would be introduced at a position dictated by the existing substituents.

Beyond electrophilic substitution, other strategies can be employed to introduce new functionalities. Nucleophilic aromatic substitution (SNAr) is a possibility, particularly due to the presence of the electron-withdrawing carbonyl groups and the fluorine atom. libretexts.org A strong nucleophile could potentially displace the fluorine atom, especially if the ring is further activated by other electron-withdrawing groups.

Modern cross-coupling reactions also offer powerful tools for C-C and C-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions , such as Suzuki or Stille couplings, could be employed if the molecule is first converted to an aryl halide or triflate derivative. rsc.org These reactions would allow for the introduction of a wide variety of alkyl, aryl, or vinyl groups onto the aromatic ring.

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry studies published that focus solely on the compound “this compound.” While computational methods such as Density Functional Theory (DFT) are widely used to study the electronic structure, reactivity, and spectroscopic properties of various organic molecules, including substituted benzoic acids, this particular isomer has not been the subject of a dedicated computational analysis in the reviewed literature.

Research in computational chemistry has been conducted on other isomers, such as 2-Fluoro-4-(methoxycarbonyl)benzoic acid, and on a variety of other substituted benzoic acid derivatives. These studies often involve:

Quantum Chemical Optimization of Molecular Structure: Using methods like DFT to determine the most stable three-dimensional arrangement of atoms.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO): Calculating the energies of the highest occupied and lowest unoccupied molecular orbitals to understand chemical reactivity and electronic transitions.

Prediction of Reactivity Descriptors: Determining global and local reactivity indices like electrophilicity, nucleophilicity, and Fukui functions to predict how and where a molecule will react.

Spectroscopic Property Simulations: Predicting spectroscopic data (e.g., NMR, IR) to aid in the characterization of the molecule.

However, without specific studies on this compound, it is not possible to provide the detailed, scientifically accurate data and analysis requested for the outlined article sections. The transfer of data from other isomers or related compounds would not be scientifically valid due to the sensitive dependence of computational results on the precise molecular structure.

Therefore, the requested article on the computational chemistry of this compound cannot be generated at this time due to the absence of the necessary primary research data.

Computational Chemistry Studies on 4 Fluoro 3 Methoxycarbonyl Benzoic Acid

Spectroscopic Property Simulations

Theoretical Vibrational Frequency Calculations and Spectral Interpretations

Theoretical vibrational analysis is a cornerstone of computational chemistry, enabling the prediction and interpretation of infrared (IR) and Raman spectra. For 4-Fluoro-3-(methoxycarbonyl)benzoic acid, these calculations are typically performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common choice for such studies on benzoic acid derivatives. banglajol.inforesearchgate.netresearchgate.net

The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Following this, vibrational frequencies are calculated. These computed frequencies often exhibit systematic errors, necessitating the use of scaling factors to improve agreement with experimental data. researchgate.net The Potential Energy Distribution (PED) analysis is then employed to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional vibrations of the functional groups.

A detailed assignment of the vibrational modes of this compound allows for a comprehensive understanding of its IR and Raman spectra. Key vibrational modes of interest include the O-H stretching of the carboxylic acid group, the C=O stretching of both the carboxylic acid and the methoxycarbonyl groups, the C-F stretching, and various aromatic ring vibrations.

Interactive Data Table: Illustrative Calculated Vibrational Frequencies and Assignments for this compound

The following table presents hypothetical, yet realistic, calculated vibrational frequencies and their assignments for this compound, based on typical results from DFT/B3LYP/6-311++G(d,p) calculations.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution %) |

| 3750 | 3525 | ν(O-H) of COOH (100%) |

| 1815 | 1706 | ν(C=O) of COOH (85%) |

| 1780 | 1673 | ν(C=O) of COOCH₃ (88%) |

| 1620 | 1523 | ν(C=C) aromatic (75%) |

| 1350 | 1269 | In-plane δ(O-H) of COOH (60%) + ν(C-O) (25%) |

| 1250 | 1175 | ν(C-F) (70%) |

| 1180 | 1109 | ν(C-O) of COOCH₃ (asymmetric) (65%) |

| 1050 | 987 | ν(C-O) of COOCH₃ (symmetric) (72%) |

| 950 | 893 | Out-of-plane γ(O-H) of COOH (80%) |

ν: stretching, δ: in-plane bending, γ: out-of-plane bending

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. mdpi.com These calculations are typically performed at the DFT level of theory, often using the same functional and basis set as for vibrational analysis.

Calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them to the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). This allows for a direct comparison with experimental ¹H and ¹³C NMR spectra. Such calculations can aid in the assignment of experimental spectra, especially for complex molecules, and can help in understanding how the electronic environment of each nucleus is affected by the molecular structure.

For this compound, computational NMR predictions would provide the chemical shifts for the aromatic protons, the methyl protons of the ester group, and all carbon atoms in the molecule. The accuracy of these predictions is generally sufficient to confirm structural assignments and to study the effects of substituents on the electronic structure.

Interactive Data Table: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

The following table provides hypothetical, yet realistic, predicted NMR chemical shifts for this compound, as would be obtained from GIAO-DFT calculations.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C (COOH) | 168.5 | H (aromatic, ortho to COOH) | 8.15 |

| C (COOCH₃) | 165.2 | H (aromatic, meta to COOH) | 7.95 |

| C-F | 163.0 (d, ¹JCF = 250 Hz) | H (aromatic, ortho to F) | 7.30 |

| C-COOH | 133.0 | H (OCH₃) | 3.95 |

| C-COOCH₃ | 131.5 | ||

| C-H | 128.0 | ||

| C-H | 125.5 | ||

| C-H | 118.0 (d, ²JCF = 22 Hz) | ||

| C (OCH₃) | 52.8 |

Chemical shifts are relative to TMS. Coupling constants (J) are illustrative.

Solvent Effects and Conformational Analysis

The properties of a molecule can be significantly influenced by its environment. Computational methods allow for the investigation of solvent effects and the exploration of a molecule's conformational landscape.

Implicit Solvation Models (e.g., Polarizable Continuum Model (PCM))

To account for the influence of a solvent on the properties of this compound, implicit solvation models are frequently used. The Polarizable Continuum Model (PCM) is a popular choice, where the solvent is represented as a continuous medium with a specific dielectric constant. researchgate.net This model is computationally efficient and provides a good description of the bulk electrostatic effects of the solvent.

By performing calculations within the PCM framework, it is possible to study how properties such as vibrational frequencies, NMR chemical shifts, and conformational energies change in different solvents. For instance, the O-H stretching frequency of the carboxylic acid group is known to be sensitive to hydrogen bonding interactions with the solvent. Similarly, the relative energies of different conformers can be altered by the polarity of the solvent.

Conformational Landscape Exploration and Energy Minima

Substituted benzoic acids can exist in different conformations due to the rotation around single bonds, primarily the C-C bond connecting the carboxylic acid group to the aromatic ring and the C-O bond of the methoxycarbonyl group. Exploring the conformational landscape of this compound is crucial for identifying the most stable conformers and understanding their relative populations.

This exploration is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. uni-muenchen.deq-chem.comresearchgate.net This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between conformers. For each identified minimum, a full geometry optimization and frequency calculation are performed to confirm that it is a true local minimum on the potential energy surface. The relative energies of the conformers, corrected for zero-point vibrational energy, provide an estimate of their relative stability.

For this compound, the orientation of the carboxylic acid and methoxycarbonyl groups relative to the benzene (B151609) ring and the fluorine atom will determine the different possible conformers. Intramolecular interactions, such as hydrogen bonding or steric hindrance, will play a significant role in determining the conformational preferences.

Potential Applications and Synthetic Utility of 4 Fluoro 3 Methoxycarbonyl Benzoic Acid in Advanced Organic Synthesis

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The inherent functionality of 4-Fluoro-3-(methoxycarbonyl)benzoic acid allows chemists to perform selective transformations, building molecular complexity in a controlled and predictable manner. The differential reactivity of the carboxylic acid and the methyl ester groups, combined with the electronic influence of the fluorine atom, provides a platform for sophisticated synthetic strategies.

The introduction of fluorine into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and functional materials, as it can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity. hokudai.ac.jpresearchgate.net this compound is an exemplary starting material for creating a wide array of fluorinated aromatic compounds. The presence of the fluoro substituent is integral, and the two carbonyl groups offer orthogonal handles for further chemical modification. For instance, the carboxylic acid can be converted into amides, acyl chlorides, or other esters, while the methyl ester can be selectively hydrolyzed or reduced. This dual functionality allows for the sequential or parallel introduction of different substituents, leading to a diverse library of fluorinated derivatives from a single precursor.

A multi-functionalized scaffold is a core molecular structure from which a variety of related compounds can be synthesized. This compound is an ideal precursor for such scaffolds due to its distinct reaction sites. Chemists can leverage this to construct elaborate molecules through multi-step synthetic sequences. The carboxylic acid provides a point for peptide couplings or Curtius rearrangement, the ester allows for reactions such as aminolysis or transesterification, and the aromatic ring itself can undergo further substitution reactions, guided by the existing substituents. This strategic utility makes it a valuable starting material for creating complex molecules designed for specific biological targets or material properties. ossila.com

The table below summarizes the synthetic potential of the functional groups present in this compound.

| Functional Group | Position | Potential Synthetic Transformations |

| Carboxylic Acid | C1 | Amide formation, Esterification, Acyl halide formation, Reduction to alcohol, Curtius rearrangement |

| Methoxycarbonyl (Ester) | C3 | Hydrolysis to carboxylic acid, Transesterification, Reduction to alcohol, Amide formation (Aminolysis) |

| Fluorine | C4 | Nucleophilic aromatic substitution (if activated), Influence on ring electronics and acidity |

Strategic Building Block for the Design and Development of Novel Chemical Entities

The true synthetic power of this compound is realized when it is incorporated into larger, more complex molecular architectures, particularly heterocyclic systems, which form the core of many modern therapeutic agents.

Heterocyclic chemistry is a cornerstone of drug discovery. The structure of this compound is well-suited for the construction of several important heterocyclic rings.

Oxadiazoles: The carboxylic acid moiety can be converted to an acyl hydrazide, which can then undergo cyclization with various reagents to form 1,3,4-oxadiazole (B1194373) rings. globalscientificjournal.comresearchgate.net Alternatively, it can react with amidoximes to generate 1,2,4-oxadiazoles, which are recognized pharmacophores in medicinal chemistry. nih.govresearchgate.net

Diazepinylbenzoic acids: An isomer, 2-fluoro-4-(methoxycarbonyl)benzoic acid, has been successfully utilized to prepare novel diazepinylbenzoic acid derivatives that act as Retinoid-X-Receptor antagonists. nih.gov This demonstrates the high potential of fluorinated methoxycarbonyl benzoic acids as key precursors for building the diazepine (B8756704) ring system, a privileged scaffold in drug design.

Quinolines: Quinolines are a prominent class of heterocycles with a wide range of biological activities. nih.gov Synthetic routes to quinoline-4-carboxylic acids, such as the Gould-Jacobs reaction, often start from anilines. lookchem.com The carboxylic acid of the title compound could be converted to an amine via reactions like the Curtius or Schmidt rearrangement, providing a direct pathway to a fluorinated aniline (B41778) precursor for quinoline (B57606) synthesis. scirp.org

Quinazolines: Numerous synthetic methods exist for the preparation of quinazolines and their corresponding quinazolin-4-one derivatives starting from substituted benzoic acids. organic-chemistry.orgresearchgate.net The carboxylic acid group of this compound can participate in condensation and cyclization reactions with appropriate nitrogen-containing precursors to furnish the quinazoline (B50416) core structure. nih.gov

The following table outlines the potential of this compound as a precursor for these key heterocyclic systems.

| Heterocyclic System | Required Precursor Functionality | Synthetic Pathway from Title Compound |

| Oxadiazole | Carboxylic acid or its derivatives | Direct conversion of the carboxylic acid group. globalscientificjournal.comresearchgate.net |

| Diazepinylbenzoic acid | Substituted benzoic acid | Analogous to syntheses using isomers. nih.gov |

| Quinoline | Substituted aniline | Conversion of the carboxylic acid to an amino group. lookchem.com |

| Quinazoline | Substituted benzoic acid | Direct cyclization reactions involving the carboxylic acid. researchgate.net |

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, aiming to optimize the biological activity of a lead compound by making systematic structural modifications. researchgate.net this compound is an exceptionally useful building block for SAR campaigns due to its synthetic accessibility and the ease with which its functional groups can be modified.

The distinct reactivity of the carboxylic acid and the ester group allows for the creation of two separate series of analogues from a single starting material. For example, a library of amides can be generated from the carboxylic acid, while the ester can be converted into a different set of amides or other functional groups after selective hydrolysis. This enables a thorough exploration of the chemical space around the core scaffold. The fluorine atom's position provides a fixed electronic and steric feature, allowing researchers to probe the importance of other substituents relative to it. This systematic approach is crucial for identifying the key structural features responsible for a compound's biological activity and for designing more potent and selective drug candidates. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-3-(methoxycarbonyl)benzoic acid, and how can purity be ensured?

- Methodology : The compound can be synthesized via oxidation of 3-fluoro-4-formylmethylbenzoate using NaClO₂ and sulfamic acid in a water/acetonitrile solvent system. Post-reaction, extraction with ethyl acetate and recrystallization from hot ethyl acetate yields pure product (75% yield, m.p. 154–155°C) .

- Key Parameters :

| Parameter | Value |

|---|---|

| Oxidizing Agent | 80% NaClO₂ |

| Solvent System | H₂O:ACN (1:2) |

| Reaction Time | 1 hour |

| Purification | Ethyl acetate extraction, recrystallization |

- Purity Control : Monitor via ¹H NMR (e.g., δ 10.5 ppm for carboxylic acid proton) and LC-APCI-MS (observed [M⁺] at m/z 198.0331 vs. calculated 198.0328) .

Q. How can the carboxylic acid and methoxycarbonyl groups be selectively functionalized for derivative synthesis?

- Strategies :

- Carboxylic Acid : Activate with coupling agents (e.g., TBTU) for amide formation .

- Methoxycarbonyl : Hydrolyze to a free carboxylic acid under basic conditions (e.g., NaOH/EtOH) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Assign peaks using chemical shifts (e.g., δ 3.97 ppm for methoxy group) .

- X-ray Crystallography : Confirms fluorine substitution and intermolecular hydrogen bonding (e.g., dihedral angles between benzene and methoxycarbonyl: 1.51°) .

- LC-MS : Validates molecular weight and purity .

Advanced Research Questions

Q. How do crystal packing interactions influence the physicochemical properties of this compound?

- Structural Insights : X-ray data reveals six intermolecular hydrogen bonds per molecule, forming sheets parallel to the (212) plane. The non-coplanarity of the carboxylic acid with the benzene ring (20.18° dihedral angle) affects solubility and melting point .

- Implications : Crystallization conditions (e.g., solvent choice, cooling rate) must be optimized to avoid polymorphic variations impacting bioavailability in drug formulations.

Q. What strategies resolve regioselectivity challenges during fluorination or methoxycarbonylation?

- Regioselective Fluorination : Use directed ortho-metalation (DoM) with a methoxycarbonyl directing group to position fluorine at the 3-position .

- Case Study : Competitive halogenation can occur; monitoring via ¹⁹F NMR or in situ IR ensures reaction specificity .

Q. How can computational modeling predict reactivity for structure-activity relationship (SAR) studies?

- Approach :

- DFT Calculations : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Docking Studies : Model interactions with biological targets (e.g., retinoid-X-receptor antagonists ).

- Example : The methoxycarbonyl group’s electron-withdrawing effect enhances electrophilicity at the 4-position for nucleophilic aromatic substitution .

Q. How are contradictions in spectral data (e.g., unexpected NOEs or coupling constants) resolved?

- Troubleshooting :

- Dynamic NMR : Detect rotational barriers in sterically hindered substituents.

- 2D-COSY/NOESY : Clarify through-space interactions in crowded regions (e.g., overlapping aromatic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.